

An In-Depth Toxicological Profile of Pyrasulfotole: A Technical Guide

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Compound of Interest

Compound Name: Pyrasulfotole

Cat. No.: B166964

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Executive Summary

Pyrasulfotole is a selective, post-emergence herbicide belonging to the pyrazolone class of chemicals. Its herbicidal activity stems from the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the carotenoid biosynthesis pathway in plants. This technical guide provides a comprehensive overview of the toxicological profile of **Pyrasulfotole**, drawing from a wide range of studies conducted for regulatory purposes across the globe. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals in drug development, offering detailed insights into the safety and potential hazards of this compound. This document summarizes key toxicological endpoints, details the methodologies of pivotal studies, and presents visual representations of its mechanism of action and experimental workflows.

Toxicokinetics and Metabolism

Studies in rats indicate that **Pyrasulfotole** is rapidly absorbed following oral administration, with approximately 60% of the administered dose being absorbed and excreted in the urine within six hours.[1][2] By 48 to 52 hours post-administration, around 70-75% of the dose is recovered in the urine and about 30% in the feces.[3] Less than 2% of the administered dose remains in the body, with the highest residual concentrations found in the liver and kidneys, indicating a low potential for bioaccumulation.[1][2] The metabolism of **Pyrasulfotole** in rats is limited, with the parent compound being the major component excreted. A desmethyl derivative

has been identified as the most abundant metabolite, accounting for less than 9% of the metabolites in urine and feces.

Acute Toxicity

Pyrasulfotole exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure.

Study Type	Species	Route	Endpoint	Value (mg/kg bw)	Toxicity Category
Acute Oral	Rat	Oral	LD50	>2000	Low
Acute Dermal	Rat	Dermal	LD50	>2000	Low
Acute Inhalation	Rat	Inhalation	LC50	>5.03 mg/L	Low

Data sourced from US EPA Pesticide Fact Sheet.

Pyrasulfotole is not a skin irritant in rabbits and is not a skin sensitizer in guinea pigs. However, it is considered a moderate eye irritant in rabbits.

Subchronic and Chronic Toxicity

Repeated dose studies have been conducted in multiple species to evaluate the long-term effects of **Pyrasulfotole** exposure. The primary target organs identified in these studies include the eyes, urinary system, and in some cases, the thyroid and liver.

Subchronic Toxicity

Study Duration	Species	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Findings at LOAEL
28-day	Mouse (male)	-	~961	Histopathological changes in the urinary bladder.
28-day	Dog	-	~171	Increased serum triglycerides and elevated liver weights.
28-day Dermal	Rat	10	100	Focal degeneration of the pancreas and alteration of thyroid colloid.
90-day	Rat (female)	2.32	77	Increased liver weight, corneal opacity, and microscopic renal abnormalities.
90-day	Rat (male)	66	454	Corneal opacity, mortality, and histopathology in the kidney, urinary bladder, thyroid, and ureters.
90-day	Dog	40/33 (M/F)	>40/33 (M/F)	No adverse effects observed.

Chronic Toxicity and Carcinogenicity

Long-term dietary studies have been conducted in rats and mice to assess the chronic toxicity and carcinogenic potential of **Pyrasulfotole**.

Study Duration	Species	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Findings at LOAEL
2-year	Rat	1	10	Corneal and retinal lesions, increased liver weight, centrilobular hepatocellular hypertrophy, and raised plasma cholesterol.
18-month	Mouse	-	14	Increased incidence of gallstones.

Carcinogenicity Assessment: **Pyrasulfotole** is classified as having "Suggestive Evidence of Carcinogenic Potential". This classification is based on:

- An increased incidence of corneal squamous cell tumors in male rats at the highest dose tested in a combined chronic toxicity/carcinogenicity study.
- An increased incidence of urinary bladder transitional cell tumors in male and female mice at the highest dose tested in a carcinogenicity study.

It is important to note that these tumors were observed at high dose levels that also caused significant other toxicities. The US EPA has concluded that a nonlinear (threshold) approach for cancer risk assessment is appropriate for **Pyrasulfotole**.

Genotoxicity

Pyrasulfotole has been evaluated in a battery of in vitro and in vivo genotoxicity assays and has been found to be non-mutagenic and non-clastogenic.

Assay Type	Test System	Result
Bacterial Reverse Mutation (Ames Test)	Salmonella typhimurium	Negative
In vitro Chromosomal Aberration	Chinese Hamster Ovary (CHO) cells	Negative
In vivo Mouse Micronucleus	Mouse bone marrow	Negative

Reproductive and Developmental Toxicity

Reproductive Toxicity

In a two-generation reproductive toxicity study in rats, parental toxicity was observed, including effects on the thyroid. Offspring toxicity, primarily ocular effects, was observed at the same or higher doses than parental toxicity. There was no evidence of effects on reproductive parameters.

Developmental Toxicity

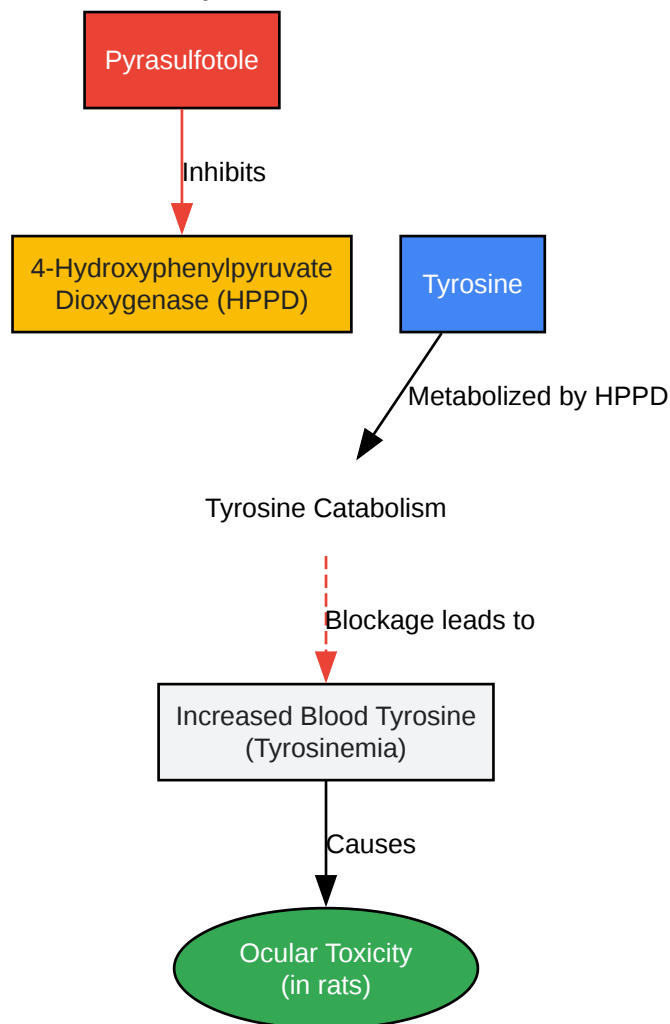
Species	Maternal NOAEL (mg/kg bw/day)	Maternal LOAEL (mg/kg bw/day)	Developmental NOAEL (mg/kg bw/day)	Developmental LOAEL (mg/kg bw/day)	Key Developmental Findings at LOAEL
Rat	10	100	10	100	Increased fetal and/or litter skeletal variations; decreased fetal body weight (males).
Rabbit	75	250	10	75	Increased incidences of fetal/litter skeletal variations.

In the developmental toxicity study in rabbits, there was evidence of increased quantitative susceptibility of the fetus, with developmental effects occurring at a dose that did not produce maternal toxicity. However, clear NOAELs were established for these effects.

Mechanism of Action: HPPD Inhibition and Ocular Toxicity

The primary mechanism of action of **Pyrasulfotole** in mammals is the inhibition of the hepatic enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is crucial for the catabolism of the amino acid tyrosine. Inhibition of HPPD leads to an accumulation of tyrosine in the blood (tyrosinemia). In rats, high levels of tyrosinemia are associated with ocular toxicity, including corneal opacities, neovascularization, and inflammation. This effect is species-specific, with mice being less susceptible due to a more efficient alternative pathway for tyrosine metabolism.

Mechanism of Pyrasulfotole-Induced Ocular Toxicity

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Caption: Mechanism of **Pyrasulfotole**-induced ocular toxicity.

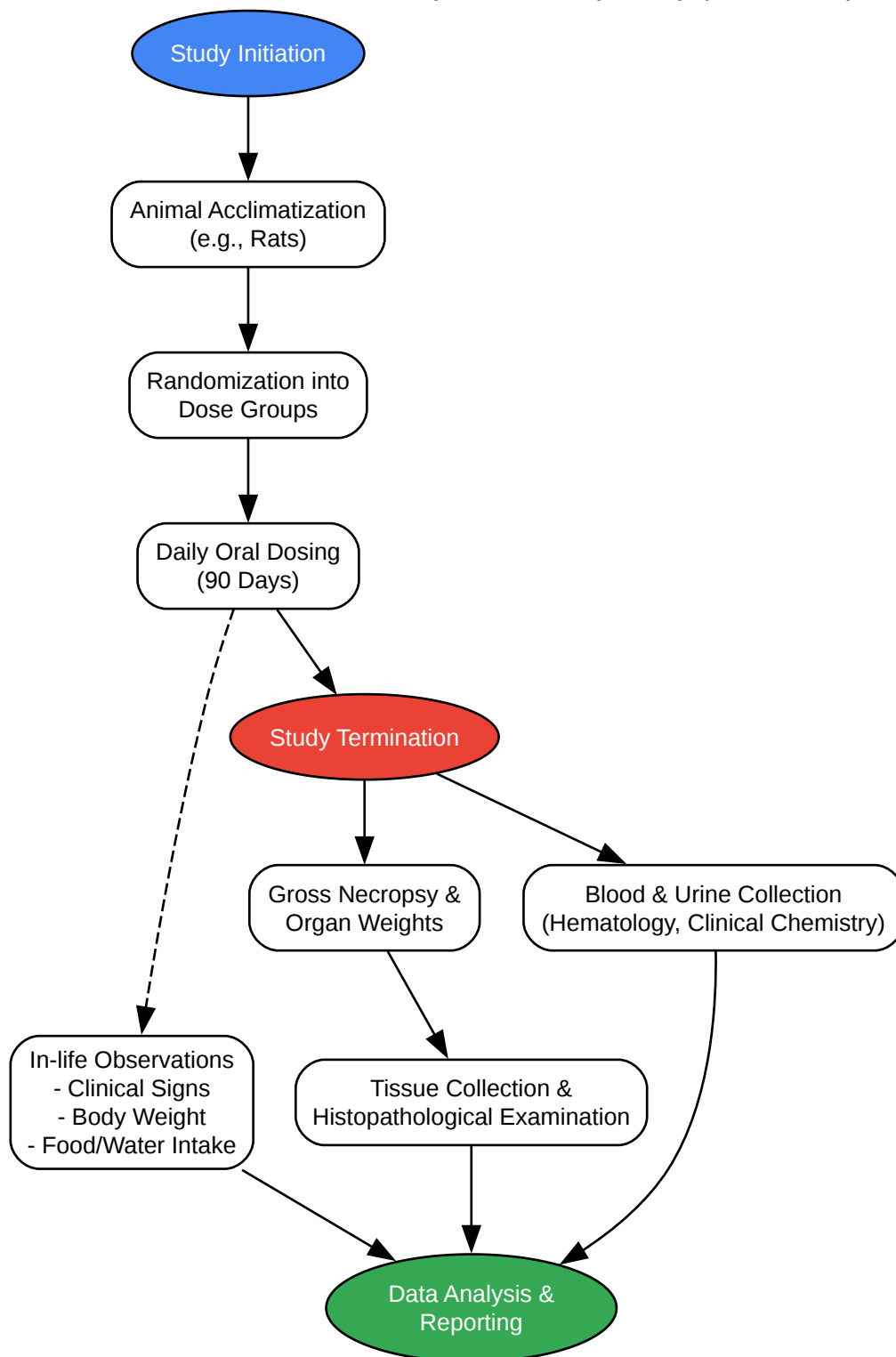
Experimental Protocols

The toxicological studies on **Pyrasulfotole** were conducted in accordance with internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). While the full, detailed study reports are not publicly available, the following sections describe the general methodologies for the key experiments based on the relevant OECD guidelines.

90-Day Oral Toxicity Study in Rodents (Based on OECD 408)

- **Objective:** To evaluate the subchronic oral toxicity of a substance administered daily for 90 days.
- **Test System:** Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) are used. At least 10 males and 10 females per dose group are required.
- **Dose Administration:** The test substance is administered orally, usually mixed in the diet, dissolved in drinking water, or by gavage. At least three dose levels and a concurrent control group are used.
- **Observations:**
 - **Clinical Signs:** Animals are observed daily for signs of toxicity.
 - **Body Weight and Food/Water Consumption:** Measured weekly.
 - **Ophthalmological Examination:** Conducted prior to the study and at termination.
 - **Hematology and Clinical Biochemistry:** Blood samples are collected at termination for analysis of a comprehensive range of parameters.
 - **Urinalysis:** Conducted at termination.
- **Pathology:**
 - **Gross Necropsy:** All animals are subjected to a full gross necropsy.
 - **Organ Weights:** Key organs are weighed.
 - **Histopathology:** A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups showing treatment-related effects are also examined.

General Workflow for a 90-Day Oral Toxicity Study (OECD 408)

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Caption: General workflow for a 90-day oral toxicity study.

Carcinogenicity Study in Rodents (Based on OECD 451)

- **Objective:** To observe test animals for a major portion of their life span for the development of neoplastic lesions after exposure to a test substance.
- **Test System:** Typically, rats (24 months) and mice (18 months) are used. At least 50 males and 50 females per dose group are recommended.
- **Dose Administration:** The test substance is usually administered in the diet. At least three dose levels and a control group are used. The highest dose should induce minimal toxicity without significantly altering the normal lifespan.
- **Observations:** Similar to the 90-day study, but conducted over a longer duration. This includes daily clinical observations, weekly body weight and food consumption measurements, and regular hematological evaluations.
- **Pathology:** A complete histopathological examination of a comprehensive list of organs and tissues from all animals is performed.

Prenatal Developmental Toxicity Study (Based on OECD 414)

- **Objective:** To assess the effects of the test substance on the pregnant female and the developing embryo and fetus.
- **Test System:** Usually conducted in rats and rabbits. At least 20 pregnant females per dose group are recommended.
- **Dose Administration:** The test substance is administered daily by gavage from implantation to the day before cesarean section. At least three dose levels and a control group are used.
- **Maternal Observations:** Daily clinical observations, weekly body weight and food consumption measurements.
- **Fetal Examinations:** Near term, females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)

- Objective: To detect gene mutations induced by the test substance using strains of *Salmonella typhimurium* and *Escherichia coli*.
- Methodology: The test is conducted with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. Several concentrations of the test substance are tested. The bacteria are exposed to the test substance and plated on a minimal medium. The number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid) is counted and compared to the control.

Ecotoxicology

Pyrasulfotole is practically non-toxic to birds on an acute oral basis. It is also of low toxicity to bees. However, as a herbicide, it is toxic to non-target terrestrial and aquatic plants.

Conclusion

Pyrasulfotole has a well-characterized toxicological profile, demonstrating low acute toxicity. The primary toxicological concerns identified in animal studies are ocular toxicity in rats, which is linked to its mechanism of action (HPPD inhibition and subsequent tyrosinemia), and urinary system effects at high doses. There is suggestive evidence of carcinogenicity at high, toxic doses in rodents, but the compound is not genotoxic. Developmental effects have been observed, with some evidence of increased susceptibility in the rabbit fetus. The available data, derived from a comprehensive set of studies conducted according to international guidelines, allows for a thorough risk assessment for human health. Researchers and professionals working with **Pyrasulfotole** or structurally related HPPD inhibitors should be aware of these potential hazards and handle the compound with appropriate safety precautions.

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